molecular formula C7H7ClN2O2 B1455711 2-(2-Nitroethenyl)pyridine hydrochloride CAS No. 91673-71-1

2-(2-Nitroethenyl)pyridine hydrochloride

Cat. No. B1455711
CAS RN: 91673-71-1
M. Wt: 186.59 g/mol
InChI Key: BIYSHWKDPICFRR-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with the CAS Number 1082693-24-0 . It has a molecular weight of 186.6 and its IUPAC name is 2-[(E)-2-nitroethenyl]pyridine hydrochloride . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-(2-Nitroethenyl)pyridine hydrochloride is 1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(2-Nitroethenyl)pyridine hydrochloride is a powder with a melting point of 135-138 degrees Celsius . It has a molecular weight of 186.6 .

Scientific Research Applications

Redox-Denitration Reactions

Research has explored redox-denitration reactions involving aromatic nitro compounds, which might be relevant to understanding the reactivity of nitroethenyl-substituted pyridines. For instance, a study demonstrated the transformation of specific nitrophenylpyrazolidinones into phenylpyrazolidindiones via a redox-denitration mechanism when heated in pyridine containing pyridine hydrochloride (Rees & Tsoi, 2000).

Synthesis Routes Involving Pyridine Derivatives

Another area of research includes the development of synthetic routes that utilize pyridine or its derivatives as key intermediates for producing complex molecules. A study provided a facile synthetic route for an antineoplastic drug, starting with pyridine-1-oxide and involving steps like cross-coupling, deoxidation, and halogenation to prepare intermediates leading to the final compound (Cao et al., 2014).

Catalytic Applications

The catalytic synthesis of isocyanates from aromatic nitro compounds in the presence of pyridine hydrochloride has been investigated. This process involves using pyridine and pyridine hydrochloride to activate a rhodium catalyst, facilitating the conversion of nitrobenzene and other nitro compounds into isocyanates with significant yields (Manov-Yuvenskii et al., 1980).

Safety And Hazards

The safety information for 2-(2-Nitroethenyl)pyridine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSHWKDPICFRR-CVDVRWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitroethenyl)pyridine hydrochloride

CAS RN

1082693-24-0
Record name 2-[(E)-2-nitroethenyl]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitroethenyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Nitroethenyl)pyridine hydrochloride
Reactant of Route 3
2-(2-Nitroethenyl)pyridine hydrochloride
Reactant of Route 4
2-(2-Nitroethenyl)pyridine hydrochloride
Reactant of Route 5
2-(2-Nitroethenyl)pyridine hydrochloride
Reactant of Route 6
2-(2-Nitroethenyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.